molecular formula C13H4Br8O B14463916 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene CAS No. 66165-56-8

1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene

Cat. No.: B14463916
CAS No.: 66165-56-8
M. Wt: 815.4 g/mol
InChI Key: PMRHEZFNKWOYRU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene typically involves the bromination of benzene derivatives. The process includes multiple steps of bromination using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound involves large-scale bromination reactions in reactors designed to handle the exothermic nature of the process. The reaction conditions are carefully monitored to ensure the complete bromination of the benzene ring and the phenoxy group. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include brominated phenols, quinones, and less brominated benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene is used as a flame retardant in various materials. Its high bromine content makes it effective in reducing the flammability of polymers and textiles .

Biology and Medicine: Research in biology and medicine has explored the endocrine-disrupting potential of this compound. Studies have shown that it can interfere with hormone signaling pathways, leading to potential health risks .

Industry: In the industrial sector, this compound is used in the manufacturing of flame-retardant plastics, electronics, and textiles. Its ability to enhance fire resistance makes it valuable in applications where safety is a priority .

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene involves its interaction with free radicals during combustion. The bromine atoms in the compound release bromine radicals, which react with the free radicals generated during the combustion process. This reaction helps to terminate the free radical chain reactions, thereby slowing down or preventing the spread of fire .

Properties

CAS No.

66165-56-8

Molecular Formula

C13H4Br8O

Molecular Weight

815.4 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene

InChI

InChI=1S/C13H4Br8O/c14-4-1-6(15)13(7(16)2-4)22-3-5-8(17)10(19)12(21)11(20)9(5)18/h1-2H,3H2

InChI Key

PMRHEZFNKWOYRU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)OCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br

Origin of Product

United States

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